2-(3-Methylbutoxy)ethan-1-amine
Overview
Description
2-(3-Methylbutoxy)ethan-1-amine is an organic compound with the molecular formula C(7)H({17})NO and a molecular weight of 131.22 g/mol . This compound features an amine group attached to an ethane backbone, which is further substituted with a 3-methylbutoxy group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)ethan-1-amine typically involves the reaction of 3-methylbutanol with ethylene oxide to form 2-(3-methylbutoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Solvents: Common solvents like ethanol or methanol to dissolve reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is scaled up from laboratory methods, with optimizations for cost-effectiveness and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a more reduced state, such as forming primary amines from secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-(3-Methylbutoxy)ethan-1-amine is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methylbutoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted synthesis and research.
Comparison with Similar Compounds
2-(2-Methylbutoxy)ethan-1-amine: Similar structure but with a different alkyl substitution.
2-(3-Ethylbutoxy)ethan-1-amine: Another variant with an ethyl group instead of a methyl group.
Uniqueness: 2-(3-Methylbutoxy)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-methylbutoxy)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)3-5-9-6-4-8/h7H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOEWNBDAOSCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309148 | |
Record name | 2-(3-Methylbutoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016752-62-7 | |
Record name | 2-(3-Methylbutoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016752-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylbutoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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